N-Acetyl-N-benzylacetamide

Descripción general

Descripción

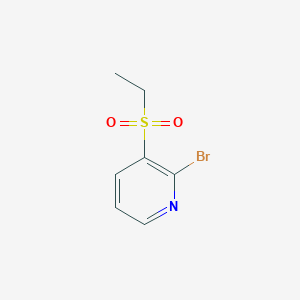

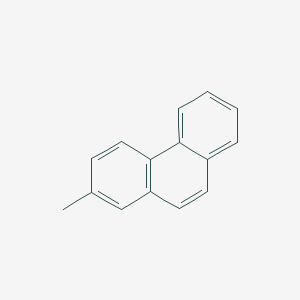

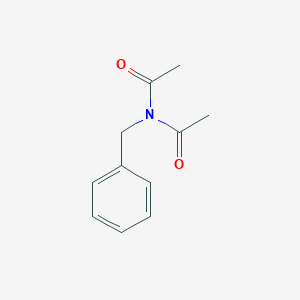

N-Acetyl-N-benzylacetamide is a chemical compound with the molecular formula C11H13NO2 . It has an average mass of 191.226 Da and a mono-isotopic mass of 191.094635 Da .

Molecular Structure Analysis

N-Acetyl-N-benzylacetamide contains a total of 27 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 imide .Physical And Chemical Properties Analysis

N-Acetyl-N-benzylacetamide has a density of 1.0±0.1 g/cm3, a boiling point of 334.0±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.7±3.0 kJ/mol, a flash point of 194.5±7.0 °C, and an index of refraction of 1.521 .Aplicaciones Científicas De Investigación

Continuous-Flow Acetylation

N-Acetyl-N-benzylacetamide: can be synthesized through a continuous-flow acetylation process. This method utilizes acetonitrile as an acetylation agent and alumina as a catalyst, offering a safer and greener alternative to conventional hazardous carboxylic acid derivatives. It’s applicable for both aromatic and aliphatic amines, showing good conversion rates and excellent reusability of the catalyst .

Drug Synthesis

The compound plays a significant role in the synthesis of drugs like paracetamol. By employing a milder acetylation reaction, N-Acetyl-N-benzylacetamide serves as an intermediate in the production of pharmaceuticals, demonstrating its importance in medicinal chemistry .

Peptide Synthesis

In peptide synthesis, N-Acetyl-N-benzylacetamide can act as a protecting group. Protecting groups are essential in organic synthesis as they allow for the selective modification of molecules without affecting sensitive functional groups .

Polymer Chemistry

The acetyl functional group of N-Acetyl-N-benzylacetamide is widely used in polymer chemistry. It contributes to the modification of polymers, enhancing their properties for various industrial applications .

Agrochemical Applications

N-Acetyl-N-benzylacetamide: finds its use in agrochemistry, where its derivatives can be utilized in the development of new agrochemicals, such as pesticides and herbicides, contributing to more efficient and safer agricultural practices .

Analgesic Activity

Phenoxy acetamide derivatives, which include N-Acetyl-N-benzylacetamide , have been investigated for their analgesic activities. Some derivatives have shown comparable or even superior pain-relieving effects than traditional analgesics like paracetamol .

Post-Translational Protein Modification

The acetyl functional group is crucial in post-translational modification of proteins. This process is vital for regulating protein function and DNA expression in all life forms, indicating the biological significance of N-Acetyl-N-benzylacetamide .

Medicinal Chemistry Research

N-Acetyl-N-benzylacetamide: is a valuable compound in medicinal chemistry research. It’s used to study molecular interactions and physicochemical properties that are crucial for the design and development of new pharmaceutical compounds .

Mecanismo De Acción

Target of Action

N-Acetyl-N-benzylacetamide is a chemical compound that has been studied for its potential anticonvulsant activity

Mode of Action

It is hypothesized that the compound may interact with its targets in a way that modulates neuronal activity, potentially reducing the likelihood or severity of seizures

Biochemical Pathways

It’s also possible that it could affect the metabolism of other neurotransmitters, altering the balance of excitatory and inhibitory signals in the brain .

Pharmacokinetics

Similar compounds like n-acetylcysteine have been found to have a rapid plasma concentration peak at approximately 10 hour after administration, with higher maximum plasma concentration and extent of exposure after multiple doses compared to a single dose

Result of Action

Given its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that leads to seizures .

Propiedades

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-N-benzylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)